
3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a fluorophenyl group, a thiophene ring, and a cyclopentyl group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would need to be determined through spectroscopic methods such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene and pyrazole rings, as well as the electron-withdrawing fluorophenyl group. These groups could direct and influence a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been a subject of study for its unique structure and potential applications. Research has focused on the synthesis and characterization of related compounds, exploring their properties and potential in various fields. For instance, a study detailed the synthesis and analytical characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, showcasing the methodological advancements in identifying and differentiating isomers of research chemicals, with implications for the pharmaceutical industry (McLaughlin et al., 2016).
Cytotoxicity and Anticancer Potential
Research has also been conducted on pyrazole derivatives for their cytotoxicity and potential anticancer activities. A study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, testing them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, revealing the potential of such compounds in anticancer therapies (Hassan et al., 2014).
Development of Synthetic Methods
Another area of application includes the development of synthetic methods for constructing complex molecules. For example, a study demonstrated palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions, which was applied in the synthesis of a drug candidate, showcasing the utility of such compounds in facilitating efficient drug synthesis (Norris & Leeman, 2008).
Antimicrobial Activity
Compounds related to 3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide have been investigated for their antimicrobial activities. Research into novel 1,5-diaryl pyrazole derivatives revealed significant antibacterial and antifungal effects, suggesting the potential of pyrazole compounds in developing new antimicrobial agents (Ragavan et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1-thiophen-2-ylcyclopentyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-24-17(13-16(23-24)14-6-8-15(21)9-7-14)19(25)22-20(10-2-3-11-20)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPYEYLMWFTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
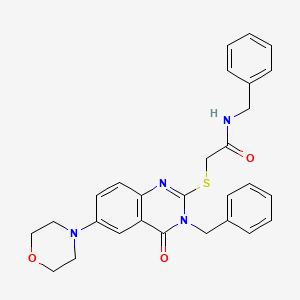
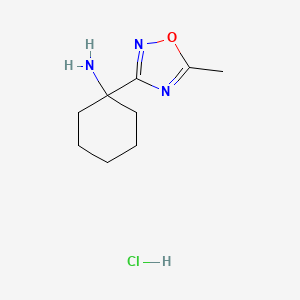
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2866068.png)
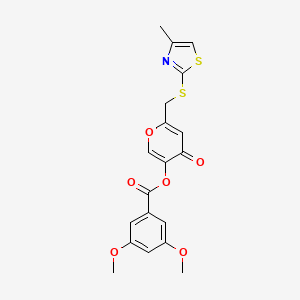
![N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2866073.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)
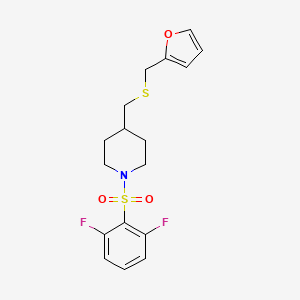
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866079.png)
![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)

![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)
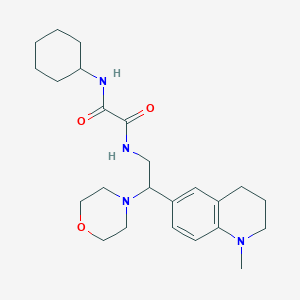

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)
